molecular formula C19H16O4 B5801019 2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate

Cat. No.: B5801019
M. Wt: 308.3 g/mol
InChI Key: FRVDJRUBOGHOHS-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones, characterized by a benzene ring fused with a pyrone nucleus. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

(2-oxochromen-4-yl) 4-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12(2)13-7-9-14(10-8-13)19(21)23-17-11-18(20)22-16-6-4-3-5-15(16)17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVDJRUBOGHOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour. The resulting product is then purified using flash chromatography on silica gel .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the coumarin core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications.

    Industry: It is used in the development of fluorescent chemosensors and materials science

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound is similar in structure but contains a chlorine atom instead of a propan-2-yl group.

    2-oxo-2H-chromen-4-yl benzoate: This compound lacks the propan-2-yl group, making it less hydrophobic.

Uniqueness

2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the propan-2-yl group enhances its hydrophobicity, potentially improving its interaction with biological membranes and increasing its bioavailability .

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